3',4'-Difluoro-2-hydroxyacetophenone 3',4'-Difluoro-2-hydroxyacetophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15737123
InChI: InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2
SMILES:
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol

3',4'-Difluoro-2-hydroxyacetophenone

CAS No.:

Cat. No.: VC15737123

Molecular Formula: C8H6F2O2

Molecular Weight: 172.13 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Difluoro-2-hydroxyacetophenone -

Specification

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
IUPAC Name 1-(3,4-difluorophenyl)-2-hydroxyethanone
Standard InChI InChI=1S/C8H6F2O2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,11H,4H2
Standard InChI Key HAVVMASNZMVOKG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)CO)F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzene ring substituted with fluorine atoms at the 3' and 4' positions, a hydroxyl group at the 2' position, and an acetyl group adjacent to the hydroxyl. This arrangement creates a planar structure with strong hydrogen-bonding capabilities due to the hydroxyl group, while the electronegative fluorine atoms enhance stability and influence reactivity. The canonical SMILES representation (C1=CC(=C(C=C1C(=O)CO)F)F) underscores its stereoelectronic configuration.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₆F₂O₂
Molecular Weight172.13 g/mol
IUPAC Name1-(3,4-difluorophenyl)-2-hydroxyethanone
Canonical SMILESC1=CC(=C(C=C1C(=O)CO)F)F
InChI KeyHAVVMASNZMVOKG-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot reported

The absence of reported melting and boiling points highlights gaps in experimental characterization, necessitating further study.

Synthesis Methodologies

General Approaches to Fluorinated Acetophenones

Synthesis of fluorinated acetophenones typically involves Friedel-Crafts acylation or halogenation of pre-functionalized benzene derivatives. For 3',4'-difluoro-2-hydroxyacetophenone, two primary routes are hypothesized:

  • Direct Fluorination: Electrophilic fluorination of 2-hydroxyacetophenone using agents like Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) .

  • Multi-Step Functionalization: Sequential halogenation and hydroxylation of acetophenone derivatives. For example, a recent photoinduced method for analogous trifluoroethylacetophenones used iridium-based photocatalysts (e.g., Ir(ppy)₃) under 427 nm light to achieve yields up to 64% .

Photoinduced Radical-Based Synthesis

A breakthrough in synthesizing fluorinated acetophenones involves photoredox catalysis. In a 2024 study, 4DPAIPN (a photocatalyst) facilitated the coupling of styrenes with fluorinated radical precursors in DMSO, yielding trifluoroethylacetophenones . While this method targeted trifluorinated analogs, substituting the radical precursor with a difluoro-containing reagent could adapt the protocol for 3',4'-difluoro-2-hydroxyacetophenone synthesis.

Table 2: Representative Reaction Conditions for Analogous Compounds

ParameterValue
Photocatalyst4DPAIPN (2 mol %)
SolventDMSO
Light Source427 nm Kessil LED
Temperature25°C
Yield64% (for trifluoro analog)

This method emphasizes the role of solvent polarity in facilitating 1,2-hydrogen atom transfer (HAT), critical for forming the hydroxyl group .

Biological Activities and Mechanisms

Interaction with Nuclear Receptors

Fluorinated phenolic compounds exhibit pronounced interactions with nuclear receptors like liver X receptors (LXRs). A 2016 study demonstrated that 2-hydroxyacetophenone derivatives act as linkers in LXRβ-selective agonists, enhancing potency by 20-fold compared to non-fluorinated analogs . The fluorine atoms likely improve binding affinity through hydrophobic interactions and electron-withdrawing effects, stabilizing receptor-ligand complexes .

Industrial and Research Applications

Pharmaceutical Intermediates

As a building block, this compound could streamline the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or antiviral agents. For instance, fluorinated acetophenones are precursors to COX-2 inhibitors .

Agrochemical Development

Fluorine's resistance to metabolic degradation enhances pesticide longevity. A 2024 review noted that 3',5'-difluoro-4'-hydroxyacetophenone improves herbicide stability , suggesting analogous benefits for the 3',4'-difluoro isomer.

Advanced Materials

The compound's aromatic rigidity and hydrogen-bonding capacity make it a candidate for high-performance polymers or metal-organic frameworks (MOFs). Research on similar fluorinated phenols has demonstrated utility in gas separation membranes .

Challenges and Future Directions

Knowledge Gaps

No direct studies on 3',4'-difluoro-2-hydroxyacetophenone's pharmacokinetics or toxicity exist. Comparative analyses with its 2',4'- and 3',5'-difluoro isomers are needed to elucidate structure-activity relationships.

Synthetic Optimization

Current methods rely on costly photocatalysts and prolonged reaction times . Developing heterogeneous catalysts or flow chemistry systems could improve scalability.

Therapeutic Exploration

Given its structural similarity to LXRβ agonists , evaluating this compound's effects on lipid pathways and atherosclerosis models is a priority.

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